N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound characterized by its complex structure, which includes both an amine group and a chlorinated phenoxy group. This compound has garnered attention in various fields, particularly in chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its therapeutic effects, including anti-inflammatory and anticancer properties.
The compound is classified under the category of acetamides and can be identified by its unique structure featuring an acetamide linkage between a 4-aminophenyl group and a 4-chloro-3-methylphenoxy group. Its chemical formula is with a CAS number of 1019352-99-8. The compound is often sourced from chemical suppliers specializing in organic compounds for research and industrial applications.
The synthesis of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves a two-step process:
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency. Automated systems are employed for precision in reactant ratios, while purification methods such as recrystallization or chromatography ensure the compound's purity.
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide features a molecular structure that can be described by its InChI key: FJCCFXUPYWVWTK-UHFFFAOYSA-N. The structural formula indicates the presence of an amine group (-NH2), a chlorinated aromatic ring, and an acetamide functional group as part of its architecture.
The detailed molecular data includes:
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can participate in several chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
The mechanism of action for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or altering receptor functions through binding interactions. These processes can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory responses or anticancer activity .
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data on melting point and boiling point may vary based on purity and specific synthesis conditions but are generally within expected ranges for similar compounds .
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several scientific applications:
This compound serves as an important subject for ongoing research aimed at understanding its full potential in various scientific fields.
The investigation of phenoxy acetamides in mood disorders originated from ethnopharmacological observations. Traditional psychoactive preparations containing Passiflora incarnata (passionflower) and Banisteriopsis caapi (ayahuasca component) demonstrated antidepressant properties subsequently attributed to β-carboline and harmala alkaloids—natural products exhibiting reversible MAO inhibition [9]. These botanical agents provided the initial structural templates for synthetic optimization. Early synthetic efforts focused on unsubstituted phenoxyacetamilides, which displayed modest MAO affinity but poor bioavailability and selectivity. The critical evolutionary step emerged with halogenation patterns: introduction of ortho- or para-chloro substituents on the phenoxy ring markedly enhanced blood-brain barrier penetration and target engagement, as evidenced by analogues like N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide [4] [10]. Concurrently, aminophenyl positioning studies revealed that para-amino configuration (as in the subject compound) optimized interactions with the MAO-A flavin adenine dinucleotide (FAD) cofactor binding domain compared to meta-substitution [6] [9].
Table 1: Structural Evolution of Key Phenoxy Acetamide MAO Inhibitors
Generation | Representative Compound | Structural Innovation | Target Engagement |
---|---|---|---|
I (1960s-70s) | Unsubstituted phenoxyacetamide | Base scaffold | Non-selective MAO inhibition <30% |
II (1980s-90s) | N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide | Ortho-methyl phenoxy; meta-amino aniline | MAO-B preference (60% inhibition at 10μM) |
III (2000s) | N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Meta-chloro phenoxy; chloro-aniline | Dual MAO-A/B (75% A, 68% B at 5μM) |
IV (Current) | N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Para-amino aniline; optimized chloro-methyl phenoxy | MAO-A selective (IC₅₀ 0.8 μM); >100-fold selectivity over MAO-B |
This developmental trajectory culminated in the strategic design of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, incorporating three critical modifications: (1) para-aminophenyl configuration maximizing electron donation to the acetamide carbonyl, enhancing H-bonding with MAO-A; (2) 4-chloro-3-methylphenoxy providing optimal steric bulk and lipophilicity for active site accommodation; and (3) chloro-methyl stereoelectronic synergy facilitating π-stacking within the enzyme's hydrophobic cleft [6] [9].
Monoamine oxidase A (MAO-A) serves as a primary metabolic gatekeeper for neurotransmitter homeostasis, catalyzing the oxidative deamination of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its 3D architecture features a bipartite substrate cavity: a hydrophobic entrance (~290 ų) connected to a deeper catalytic chamber (~420 ų) housing the FAD cofactor [5]. In depressive pathophysiology, MAO-A overexpression correlates with depleted synaptic monoamine levels, particularly 5-HT and NE. Competitive inhibition at the FAD site—as mediated by N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide—preserves these neurotransmitters, reinstating monoaminergic tone crucial for mood regulation [2] [5].
The inhibitor's selectivity for MAO-A over MAO-B originates from differential cavity topology. MAO-A contains Ile-335 and Phe-208 residues creating a more expansive substrate/inhibitor binding region (volume ≈ 550 ų) compared to the narrower MAO-B cavity (volume ≈ 450 ų) guarded by Ile-199 and Tyr-326 [5] [9]. Molecular docking simulations indicate that the 4-chloro-3-methylphenoxy moiety of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide sterically complements MAO-A's Ile-335/Phe-208 pocket, while its para-aminophenyl group forms a π-cation interaction with FAD. This dual anchoring mechanism achieves sub-micromolar affinity (predicted Kᵢ ≈ 0.15 μM) with negligible MAO-B engagement [5] [6].
Critically, reversibility distinguishes modern derivatives like this compound from early MAOIs. Unlike irreversible inhibitors (phenelzine, tranylcypromine) that form covalent FAD-adducts, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide exhibits competitive, non-covalent inhibition, mitigating the "cheese effect"—a tyramine-induced hypertensive crisis originating from irreversible MAO-A inhibition in the gut. This reversibility permits rapid enzyme recovery upon inhibitor clearance, enhancing safety without compromising efficacy in maintaining synaptic monoamines [8] [9].
The optimization of N-substituted acetamides for CNS applications follows defined structure-activity relationship (SAR) principles, with N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide epitomizing contemporary design:
Region 1: Aniline Substitution PatternPara-amino configuration confers optimal electronic and spatial alignment with MAO-A's catalytic site. Computational models demonstrate the -NH₂ group's lone pair participates in charge-transfer complexation with FAD's isoalloxazine ring (distance ≈ 2.8Å), contributing ≈40% of total binding energy. Chlorination at the aniline ring (e.g., 3-Cl in earlier analogs) enhanced membrane permeability but compromised MAO-A selectivity due to steric clash with Ile-335 in MAO-A [6] [10]. Removal of the 3-chloro in the subject compound restored selective binding.
Region 2: Acetamide LinkerThe -NHCOCH₂- spacer acts as a conformational "swivel," enabling simultaneous engagement of aromatic termini within MAO-A's bipartite cavity. Quantum mechanical analyses indicate the carbonyl adopts a planar conformation, maximizing hydrogen bonding with catalytic water molecules near FAD. Methylation at the α-carbon (e.g., -NHCOCH(CH₃)-) diminished activity by 90%, confirming the methylene linker's critical role in torsional flexibility [6] [9].
Region 3: Phenoxy Aromatic System4-Chloro substitution enhances lipophilicity (clogP ≈ 2.8), facilitating blood-brain barrier penetration. The 3-methyl group induces a 30° dihedral angle between phenoxy and acetamide planes, sterically matching MAO-A's hydrophobic subpocket. Bioisosteric replacement of chlorine with fluorine reduced potency 5-fold, indicating halogen bonding interactions with Leu-97 backbone carbonyl [3] [6].
Table 2: Structure-Activity Relationship of Key Molecular Regions in N-Substituted Acetamide MAO-A Inhibitors
Molecular Region | Structural Feature | Bioactivity Contribution | MAO-A IC₅₀ Shift vs. Base Scaffold |
---|---|---|---|
Aniline Aromatic | Para-amino | FAD charge-transfer complex | 15-fold improvement |
Meta-chloro | Increased lipophilicity; steric clash | 3-fold reduction | |
Acetamide Linker | -NHCOCH₂- | Optimal H-bonding and flexibility | Reference (base=10μM) |
-NHCOCH(CH₃)- | Steric hindrance | 10-fold reduction | |
Phenoxy Aromatic | 4-Chloro | Halogen bonding; ↑logP | 8-fold improvement |
3-Methyl | Hydrophobic pocket complementarity | 5-fold improvement | |
3-Methoxy | Reduced steric bulk | No significant change |
The compound's physicochemical profile (molecular weight 290.74 g/mol; H-bond donors=2; acceptors=3; topological polar surface area=55.8 Ų) aligns with Lipinski/VEber criteria for CNS penetration. Comparative molecular field analysis (CoMFA) against earlier analogs demonstrates enhanced steric occupancy near MAO-A's Phe-208 residue, explaining its 100-fold selectivity over MAO-B [6] [9]. This targeted evolution exemplifies rational structure-based design overcoming historical limitations of first-generation MAOIs.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: